6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazin, which revealed significant antiproliferative activity against endothelial and tumor cells. These compounds, including structures related to 6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, show promise in cancer research for their cell growth inhibitory properties (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Novel Ring System Exploration
Kosáry et al. (1986) synthesized a novel ring system, including 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine, demonstrating the versatility and potential of triazolo[4,3-b]pyridazine derivatives in synthesizing new chemical structures. This study indicates the potential of such compounds in creating new pharmacologically active agents (Kosáry, Jerkovich, Pólos, & Kasztreiner, 1986).
Antiviral Activity
Shamroukh and Ali (2008) identified that derivatives of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine exhibited promising antiviral activity against the hepatitis-A virus. This study highlights the potential use of triazolo[4,3-b]pyridazine derivatives in antiviral drug development (Shamroukh & Ali, 2008).
Ring Transformations in Chemistry
Kozhevnikov et al. (2005) investigated ring transformations of 1,2,4-triazine to pyridazine, including triazolo[4,3-b]pyridazines. This research contributes to the understanding of chemical transformations in heterocyclic chemistry, which is essential for the development of new pharmaceuticals (Kozhevnikov, Kataeva, Rusinov, Chupakhin, & Aleksandrov, 2005).
Antioxidant Abilities
Shakir, Ali, and Hussain (2017) synthesized compounds based on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin and found significant antioxidant abilities in some of these compounds. The antioxidant potential of these compounds can be beneficial in addressing oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Antimicrobial Activities
El-Salam et al. (2013) reported on the synthesis of triazolo[4,3-b]pyridazine-thione derivatives and their subsequent antimicrobial activity. This study underscores the potential use of such compounds in developing new antimicrobial agents (El-Salam, Mostafa, Ahmed, & Alothman, 2013).
Properties
IUPAC Name |
6-benzylsulfanyl-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-25-16-9-8-15(12-17(16)26-2)20-22-21-18-10-11-19(23-24(18)20)27-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQAENYMJUMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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